molecular formula C14H18N2O3S B2901434 3-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)cyclopentanecarboxylic acid CAS No. 1978428-24-8

3-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)cyclopentanecarboxylic acid

Cat. No. B2901434
CAS RN: 1978428-24-8
M. Wt: 294.37
InChI Key: VXZFGCQCLBZZJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)cyclopentanecarboxylic acid” is a derivative of 4,5,6,7-tetrahydrobenzo[d]thiazol . These derivatives have been studied for their potential as anti-tumor agents, specifically for their ability to inhibit the c-Met receptor tyrosine kinase .


Synthesis Analysis

The synthesis of these compounds involves multiple steps, including linear regression, nonlinear regression, and artificial neural networks . The process also involves the use of multiple QSAR models .


Molecular Structure Analysis

The molecular structure of these compounds is complex, with the key feature being the 4,5,6,7-tetrahydrobenzo[d]thiazol ring . This ring is crucial for the compound’s ability to inhibit the c-Met receptor .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps . The reactions are guided by QSAR models, which help predict the properties of the resulting compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are determined by their molecular structure . The 4,5,6,7-tetrahydrobenzo[d]thiazol ring is a key feature that influences these properties .

Scientific Research Applications

Dual Kinase Inhibition

Compounds derived from 4,5,6,7-tetrahydrobenzo[d]thiazole have been studied for their potential as dual kinase inhibitors . These inhibitors target both Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β), which are involved in the phosphorylation and deactivation of the tumor suppressor protein PTEN . The presence of a carboxyl group at the meta position of the phenyl ring is crucial for this dual inhibition activity .

Anti-Tumor Agents

Derivatives of 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl have been evaluated as potent anti-tumor agents through inhibition of the c-Met receptor tyrosine kinase. This receptor is responsible for the development of cancer cell lines, and its inhibition is a promising strategy for cancer treatment .

Antimicrobial Activity

Thiazole derivatives, including those with the tetrahydrobenzo[d]thiazol moiety, exhibit a range of pharmaceutical and biological activities. Among these is antimicrobial activity, which is critical in the fight against drug-resistant bacteria .

Inhibition of Bacterial DNA Gyrase B (GyrB)

The tetrahydrobenzo[d]thiazole scaffold has been used to develop inhibitors of bacterial DNA gyrase B (GyrB). This enzyme is essential for bacterial DNA replication, and its inhibition can lead to effective antibacterial agents .

Antiretroviral Activity

Some thiazole derivatives have shown antiretroviral activity, which is important for the treatment of viral infections such as HIV. The structural features of these compounds play a significant role in their efficacy .

Anti-Alzheimer’s Activity

Thiazole compounds have also been associated with anti-Alzheimer’s activity. The ability to interact with biological targets relevant to Alzheimer’s disease makes them potential candidates for the development of new therapeutic agents .

Future Directions

The future directions for these compounds involve further testing and optimization . The goal is to identify the most suitable molecule for use as a new c-Met inhibitor . This could potentially lead to the development of new anticancer drug candidates .

properties

IUPAC Name

3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylcarbamoyl)cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c17-12(8-5-6-9(7-8)13(18)19)16-14-15-10-3-1-2-4-11(10)20-14/h8-9H,1-7H2,(H,18,19)(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXZFGCQCLBZZJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)C3CCC(C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)cyclopentanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.